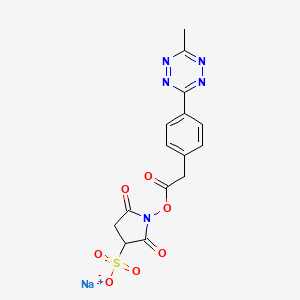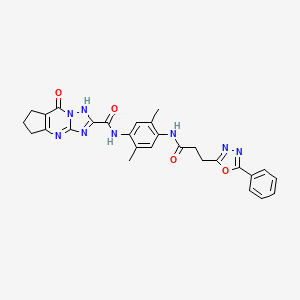
PDZ1i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
PDZ1i was identified using fragment-based drug discovery and nuclear magnetic resonance (NMR) techniques. The synthesis involves combining a PDZ1 small molecule with a PDZ2 selective peptide using a polyethylene glycol (PEG) linker . The synthetic route includes multiple steps, such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC/MS), and NMR for confirmation .
Chemical Reactions Analysis
PDZ1i primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It inhibits key signaling pathways in glioblastoma multiforme, including focal adhesion kinase (FAK) and epidermal growth factor receptor variant III (EGFRvIII), and reduces matrix metalloproteinase (MMP) secretion . The compound’s major products are its complexes with target proteins, which disrupt cancer cell signaling and invasion .
Scientific Research Applications
PDZ1i has been extensively studied for its applications in cancer research. It has shown efficacy in inhibiting the invasion and metastasis of various cancers, including melanoma, glioblastoma, neuroblastoma, and prostate cancer . The compound crosses the blood-brain barrier, making it particularly useful in treating brain tumors . This compound also serves as a valuable tool for investigating the role of the PDZ1 domain in cellular mechanisms and in vivo efficacy studies .
Mechanism of Action
PDZ1i exerts its effects by specifically binding to the PDZ1 domain of MDA-9/syntenin. This binding disrupts the interaction between MDA-9 and other proteins, such as c-Src and EGFRvIII, leading to the downregulation of nuclear factor kappa B (NF-kB) activation . The inhibition of NF-kB suppresses the expression of metastasis-associated genes like MMP2 and MMP9, thereby reducing cancer cell invasion and metastasis .
Comparison with Similar Compounds
PDZ1i is unique in its specificity for the PDZ1 domain of MDA-9/syntenin. Similar compounds include other PDZ domain inhibitors, such as PI1A, PI1B, PI2A, and PI2B, which target both PDZ1 and PDZ2 domains . These inhibitors also block the binding of natural substrates to the PDZ domains and exhibit low cellular toxicity while suppressing cancer cell migration . this compound stands out due to its ability to cross the blood-brain barrier and its specific inhibition of glioblastoma multiforme signaling pathways .
Properties
Molecular Formula |
C28H26N8O4 |
|---|---|
Molecular Weight |
538.568 |
IUPAC Name |
N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide |
InChI |
InChI=1S/C28H26N8O4/c1-15-14-21(30-25(38)24-32-28-31-19-10-6-9-18(19)27(39)36(28)35-24)16(2)13-20(15)29-22(37)11-12-23-33-34-26(40-23)17-7-4-3-5-8-17/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,29,37)(H,30,38)(H,31,32,35) |
InChI Key |
DWWDFNUIUZQWOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCC5=NN=C(O5)C6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PDZ1i |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



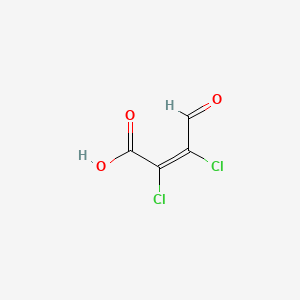
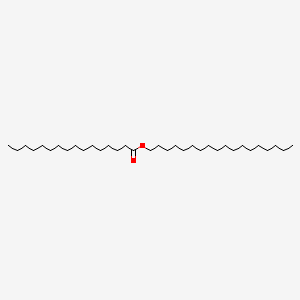
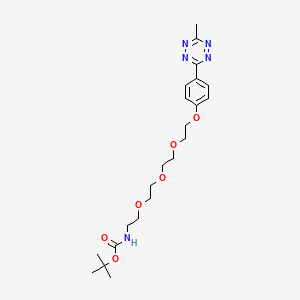
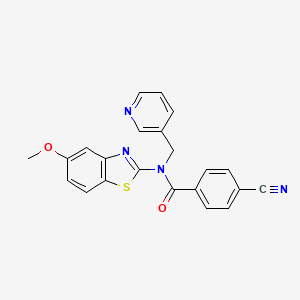
![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)
